Chrysin

Catalog No.
S548665
CAS No.
480-40-0
M.F
C15H10O4
M. Wt
254.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chrysin

CAS Number

480-40-0

Product Name

Chrysin

IUPAC Name

5,7-dihydroxy-2-phenylchromen-4-one

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C15H10O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-8,16-17H

InChI Key

RTIXKCRFFJGDFG-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=CC=C2)OC3=C1C(O)=CC(O)=C3

Solubility

Soluble in DMSO.

Synonyms

57Dihydroxyflavone; NP005901; NP 005901; NP-005901; Galangin flavanone.

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O

Description

The exact mass of the compound Chrysin is 254.05791 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407436. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Neurology

Oncology

Dermatology

Antibiotic Alternatives

Testosterone Levels

Anti-Inflammatory

Antioxidant

Anti-Diabetic

Anti-Hypertensive

Antibacterial

Antispasmodic

HIV/AIDS

Erectile Dysfunction

Baldness

Gout

Chrysin, scientifically known as 5,7-dihydroxyflavone, is a natural flavonoid predominantly found in various plants, including honey, propolis, and the blue passion flower (Passiflora caerulea). It is recognized for its distinctive chemical structure, which consists of two hydroxyl groups at the 5 and 7 positions of the flavone backbone. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antiallergic, antibacterial, antidiabetic, anxiolytic, and anticancer effects .

Chrysin's low bioavailability following oral intake poses challenges for its therapeutic applications. Studies indicate that it is rapidly excreted and poorly absorbed in humans, with bioavailability ranging from 0.003% to 0.02% . Despite these limitations, its potential health benefits continue to be a focus of research.

The mechanism of action for chrysin's potential health effects remains unclear. Some proposed mechanisms include:

  • Aromatase Inhibition: Chrysin might inhibit the enzyme aromatase, which converts testosterone to estrogen. This could be relevant for conditions like prostate cancer, but more research is needed [].
  • Antioxidant Activity: The structure of chrysin suggests potential antioxidant properties, but its effectiveness in the human body needs further investigation [].
  • Toxicity: Studies suggest low toxicity of chrysin in animals, but human data is limited [].
  • Other Hazards: No significant flammability or reactivity concerns have been reported for chrysin.
That contribute to its biological activity. Notably, it can participate in enzymatic reactions that lead to the formation of metabolites with enhanced properties. For instance, chrysin has been shown to inhibit specific enzymes involved in inflammation and cancer progression . Its ability to activate apoptotic pathways in cancer cells is mediated through the modulation of caspase-3 and other apoptotic proteins .

Additionally, chrysin can form derivatives through synthetic modifications aimed at improving its pharmacological efficacy. These modifications often involve altering functional groups or introducing new moieties to enhance solubility and bioactivity .

Chrysin exhibits a wide array of biological activities that make it a subject of interest in medicinal chemistry. Key activities include:

  • Anticancer Effects: Chrysin has demonstrated significant anticancer properties across various cell lines. It induces apoptosis in cancer cells by activating caspase pathways and modulating signaling pathways such as PI3K/Akt .
  • Anti-inflammatory Action: The compound has been shown to suppress inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .
  • Antioxidant Activity: Chrysin acts as an antioxidant by scavenging free radicals and reducing oxidative stress, which is implicated in various chronic diseases .

Research continues to explore these activities further, with findings suggesting potential applications in cancer therapy and chronic disease management.

Studies on chrysin's interactions with other compounds have revealed significant insights into its pharmacological potential:

  • Synergistic Effects: Research indicates that combining chrysin with other chemotherapeutic agents may enhance their efficacy while mitigating side effects. For example, studies have shown that chrysin can increase the therapeutic effects of cisplatin in cancer treatment by promoting apoptosis .
  • Mechanistic Insights: Interaction studies have also focused on understanding how chrysin modulates cellular signaling pathways involved in cancer progression and inflammation. This knowledge aids in developing combination therapies that leverage chrysin's properties alongside conventional treatments .

Chrysin belongs to a larger family of flavonoids known for their health benefits. Below are some similar compounds along with a comparison highlighting chrysin's uniqueness:

CompoundStructureUnique Features
Apigenin4',5,7-trihydroxyflavoneStrong anti-inflammatory properties; found in parsley
Luteolin3',4',5,7-tetrahydroxyflavoneExhibits potent antioxidant activity; found in celery
Quercetin3,3',4',5,7-pentahydroxyflavoneKnown for cardiovascular benefits; abundant in onions
Kaempferol3',4',5,7-tetrahydroxyflavoneExhibits neuroprotective effects; found in kale

Chrysin is unique due to its specific hydroxylation pattern at positions 5 and 7, which influences its biological activities differently compared to other flavonoids. Its distinct mechanism of action in inducing apoptosis makes it particularly interesting for cancer research.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Light yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS]

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

254.05790880 g/mol

Monoisotopic Mass

254.05790880 g/mol

Heavy Atom Count

19

LogP

3.52 (LogP)

Appearance

Solid powder

Melting Point

285.50 °C. @ 760.00 mm Hg

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3CN01F5ZJ5

Other CAS

480-40-0

Metabolism Metabolites

Chrysin has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid.

Wikipedia

Chrysin
2C-F

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15
1: Jiang Y, Gong FL, Zhao GB, Li J. Chrysin suppressed inflammatory responses and the inducible nitric oxide synthase pathway after spinal cord injury in rats. Int J Mol Sci. 2014 Jul 10;15(7):12270-9. doi: 10.3390/ijms150712270. PubMed PMID: 25014398.
2: Warat M, Szliszka E, Korzonek-Szlacheta I, Król W, Czuba ZP. Chrysin, Apigenin and Acacetin Inhibit Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand Receptor-1 (TRAIL-R1) on Activated RAW264.7 Macrophages. Int J Mol Sci. 2014 Jun 27;15(7):11510-22. doi: 10.3390/ijms150711510. PubMed PMID: 24979133.
3: Kilic T, Ciftci O, Cetin A, Kahraman H. Preventive Effect of Chrysin on Bleomycin-Induced Lung Fibrosis in Rats. Inflammation. 2014 Jun 29. [Epub ahead of print] PubMed PMID: 24973983.
4: Darwish HA, Arab HH, Abdelsalam RM. Chrysin alleviates testicular dysfunction in adjuvant arthritic rats via suppression of inflammation and apoptosis: Comparison with celecoxib. Toxicol Appl Pharmacol. 2014 Jun 14;279(2):129-140. doi: 10.1016/j.taap.2014.05.018. [Epub ahead of print] PubMed PMID: 24932515.
5: Ahad A, Ganai AA, Mujeeb M, Siddiqui WA. Chrysin, an anti-inflammatory molecule, abrogates renal dysfunction in type 2 diabetic rats. Toxicol Appl Pharmacol. 2014 Aug 15;279(1):1-7. doi: 10.1016/j.taap.2014.05.007. Epub 2014 May 18. PubMed PMID: 24848621.
6: Kandhare AD, Shivakumar V, Rajmane A, Ghosh P, Bodhankar SL. Evaluation of the neuroprotective effect of chrysin via modulation of endogenous biomarkers in a rat model of spinal cord injury. J Nat Med. 2014 Jul;68(3):586-603. doi: 10.1007/s11418-014-0840-1. Epub 2014 May 1. PubMed PMID: 24789169.
7: Li R, Zang A, Zhang L, Zhang H, Zhao L, Qi Z, Wang H. Chrysin ameliorates diabetes-associated cognitive deficits in Wistar rats. Neurol Sci. 2014 Apr 16. [Epub ahead of print] PubMed PMID: 24737349.
8: Feng X, Qin H, Shi Q, Zhang Y, Zhou F, Wu H, Ding S, Niu Z, Lu Y, Shen P. Chrysin attenuates inflammation by regulating M1/M2 status via activating PPARγ. Biochem Pharmacol. 2014 Jun 15;89(4):503-14. doi: 10.1016/j.bcp.2014.03.016. Epub 2014 Apr 2. PubMed PMID: 24704474.
9: Zheng H, Li S, Pu Y, Lai Y, He B, Gu Z. Nanoparticles generated by PEG-Chrysin conjugates for efficient anticancer drug delivery. Eur J Pharm Biopharm. 2014 Aug;87(3):454-60. doi: 10.1016/j.ejpb.2014.03.011. Epub 2014 Mar 29. PubMed PMID: 24691159.
10: Jiang B, Zhao A, Miao J, Chang P, Chen H, Pan W, Lin C. Molecular docking and reaction kinetic studies of chrysin binding to serum albumin. Nat Prod Commun. 2014 Feb;9(2):195-200. PubMed PMID: 24689288.

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